molecular formula C12H14FNO2 B1397110 2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide CAS No. 1784070-14-9

2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide

Cat. No.: B1397110
CAS No.: 1784070-14-9
M. Wt: 223.24 g/mol
InChI Key: XVNIFCWBPAUFNS-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Fluorophenylacetic acid , which is used as an intermediate in the production of fluorinated anesthetics .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide” were not found, a method for synthesizing a related compound, 2-(4-fluorophenyl) thiophene, has been described . This involves preparing 4-fluorophenylboronic acid and then adding it to 2-bromo thiophene and a Pd catalyst in an organic solvent .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zhou et al. (2021) describes a synthetic method for a compound closely related to 2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide. This compound was synthesized via multi-step nucleophilic substitution reactions and ester hydrolysis from commercially available precursors, yielding a total of 48.8% (Zhou et al., 2021).

Medicinal Chemistry and Pharmaceutical Research

  • Pancrazzi et al. (2017) synthesized a compound, (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, through palladium-catalyzed oxidative cyclization-methoxycarbonylation. This heterocyclic derivative, related to this compound, offers insights into potential pharmaceutical applications (Pancrazzi et al., 2017).
  • Haufe et al. (2002) conducted research on monofluorinated cyclopropanecarboxylates, which are structurally related to this compound. These compounds were synthesized and examined for potential applications, including pharmaceuticals (Haufe et al., 2002).

Imaging and Diagnostic Applications

  • Lang et al. (1999) synthesized fluorinated derivatives of a compound for use in radiolabeling with fluorine-18. These compounds, closely related to this compound, were evaluated for their biological properties, suggesting potential applications in imaging and diagnostics (Lang et al., 1999).

Material Science and Polymer Chemistry

  • Sun et al. (2016) investigated polyamides containing bis(diphenylamino)-fluorene units, using compounds structurally similar to this compound. This research highlights the potential of such compounds in material science, particularly for the development of polymers with unique electrochromic and fluorescent properties (Sun et al., 2016).

Antimicrobial and Antioxidant Studies

  • Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which are structurally related to this compound. These compounds exhibited significant antimicrobial and antioxidant activities, indicating their potential application in these fields (Raghavendra et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-2-fluorophenylboronic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-14(16-2)12(15)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNIFCWBPAUFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (8 g, 60% oil dispersion) was added to a suspension of trimethylsulfoxonium iodide (44 g) in DMF (150 mL) at 0° C. The resulting mixture was allowed to warm to room temperature and stirred for 0.5 h. A solution of 3-(4-fluoro-phenyl)-N-methoxy-N-methyl-acrylamide (20.4 g) was added to the above reaction mixture at 0° C., and the resulting reaction was allowed to warm to room temperature and stirred for 2 h. The reaction was quenched with water and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over MgSO4, and concentrated in vacuo to give a residue. The residue was purified by flash chromatography over silica gel (elution with 50% hexanes in ethyl acetate) to give the title compound (15 g) as an oil.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide
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2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide

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